3-Fluoropyridine-2,6-diamine

Übersicht

Beschreibung

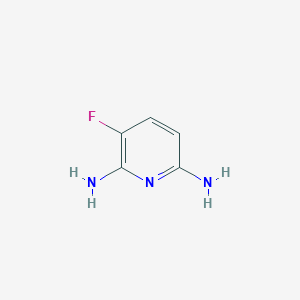

3-Fluoropyridine-2,6-diamine is a fluorinated aromatic amine with the molecular formula C5H6FN3 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by amino groups, and the hydrogen atom at position 3 is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2,6-diamine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reduction and amination steps can yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are optimized for high yield and purity, making them suitable for commercial production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoropyridine-2,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3-Fluoropyridine-2,6-diamine has been investigated for its anticancer properties. Studies have shown that derivatives of pyridine compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, fluorinated pyridine derivatives have been evaluated as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells .

Drug Design

The compound serves as a scaffold for the development of novel drugs. Its structural features allow for modifications that enhance metabolic stability and bioavailability. Researchers are exploring its use in synthesizing fluorinated analogs of existing pharmaceuticals, which may improve their efficacy and reduce side effects .

Biochemical Applications

Enzyme Interaction Studies

this compound has been shown to interact with various enzymes, influencing their activity through mechanisms such as competitive inhibition. For instance, it has been noted to modulate cytochrome P450 enzymes, which are vital for drug metabolism. Understanding these interactions can lead to insights into drug design and the development of more effective therapeutics.

Cell Signaling Pathways

Research indicates that this compound can affect cellular signaling pathways by altering kinase activity. This modulation can lead to changes in gene expression and cellular metabolism, making it a valuable tool for studying signal transduction mechanisms in cancer and other diseases.

Material Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance material performance in applications ranging from electronics to photonics . The reactivity of the fluorinated pyridine allows for the development of novel polymer composites that exhibit improved thermal stability and conductivity.

Case Study 1: Anticancer Activity Evaluation

In a study published by the National Institutes of Health, researchers synthesized a series of fluorinated pyridine derivatives based on this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at low micromolar concentrations .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Topoisomerase II |

| Derivative A | 10 | Topoisomerase I |

| Derivative B | 8 | Kinase X |

Case Study 2: Enzyme Interaction

A biochemical analysis highlighted that this compound selectively inhibits cytochrome P450 2D6 activity in vitro. The inhibition was characterized using kinetic assays demonstrating a competitive inhibition model with an apparent Ki value of 12 µM.

Wirkmechanismus

The mechanism of action of 3-Fluoropyridine-2,6-diamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of specific enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoropyridine-3,5-diamine

- 4-Fluoropyridine-2,6-diamine

- 2,6-Difluoropyridine

Uniqueness

3-Fluoropyridine-2,6-diamine is unique due to the specific positioning of the fluorine and amino groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biologische Aktivität

3-Fluoropyridine-2,6-diamine is a fluorinated heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position and amino groups at the 2 and 6 positions of the pyridine ring. This structural arrangement contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that fluorinated pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. In one study, derivatives were found to possess activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 |

| This compound | Escherichia coli | 10 |

Anti-HIV Activity

The presence of fluorine in pyridine derivatives has been linked to enhanced anti-HIV activity. A comparative study demonstrated that compounds featuring a fluorinated pyridine moiety exhibited improved efficacy against both wild-type and drug-resistant strains of HIV . The mechanism appears to involve inhibition of reverse transcriptase, a critical enzyme in the viral replication process.

Cytotoxicity

Cytotoxic effects have also been observed with this compound. In vitro studies using cancer cell lines revealed that this compound can induce apoptosis in certain types of cancer cells. For example, it showed IC50 values ranging from 15 to 30 µM against various human cancer cell lines including breast and lung carcinoma .

Case Studies

- Antiviral Activity : A study focusing on the antiviral potential of fluorinated compounds highlighted that this compound derivatives were effective against viral infections by inhibiting viral replication at early stages . The research suggested further exploration into its use as a therapeutic agent for viral diseases.

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative disorders .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

- Cellular Uptake : The incorporation of fluorine enhances lipophilicity, facilitating better cellular uptake and bioavailability.

Eigenschaften

IUPAC Name |

3-fluoropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBULQJBQFLESAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698196 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960138-28-7 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.